

commercial availability of 2,6-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Difluoro-4-methoxybenzaldehyde
Cat. No.:	B042782

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability of **2,6-Difluoro-4-methoxybenzaldehyde**

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **2,6-Difluoro-4-methoxybenzaldehyde**. We will delve into its chemical properties, commercial availability, primary applications, and safety protocols, offering field-proven insights into its utility as a critical building block in modern chemical synthesis.

Introduction: A Versatile Fluorinated Building Block

2,6-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde that has gained significant traction as a key intermediate in various fields, most notably in pharmaceutical development and material science. Its chemical architecture, characterized by a benzaldehyde core substituted with two fluorine atoms ortho to the aldehyde and a methoxy group para to it, imparts unique electronic properties, reactivity, and metabolic stability to molecules derived from it.^[1] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack, while also offering a handle for creating compounds with improved pharmacokinetic profiles.^[2]

Physicochemical Properties and Specifications

The compound is typically supplied as a solid with a high degree of purity, suitable for sensitive organic synthesis applications. Its key properties are summarized below.

Property	Value	Reference
CAS Number	256417-10-4	[3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[3]
Molecular Weight	172.13 g/mol	[3]
Appearance	White to cream or pale yellow solid/powder	[4]
Melting Point	73-77 °C	[3][5]
Purity (Assay)	Typically ≥97% (by GC)	[3][5]
InChI Key	ZYABCGOTMDPUDD-UHFFFAOYSA-N	[3][5]
SMILES	COc1cc(F)c(C=O)c(F)c1	[3][5]

Commercial Availability and Sourcing

2,6-Difluoro-4-methoxybenzaldehyde is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. It is typically listed as a stock item, ensuring rapid procurement for time-sensitive projects.

Key Suppliers:

- Sigma-Aldrich (Merck): A major global supplier offering the compound with a typical purity of 97%.[\[3\]\[5\]](#)
- Chem-Impex International: Lists the product and highlights its applications in pharmaceuticals and organic synthesis.
- Thermo Scientific Chemicals (formerly Alfa Aesar): Provides the compound with detailed specifications, including appearance and assay purity.[\[4\]](#)

- **Specialty Manufacturers:** Several manufacturers, particularly in China, offer this intermediate, potentially for bulk and custom synthesis inquiries.[\[6\]](#)

The compound is generally available in quantities ranging from grams to hundreds of grams. For larger, kilogram-scale quantities, direct inquiries with manufacturers or bulk chemical suppliers are recommended.

Core Applications in Research and Development

The unique substitution pattern of **2,6-Difluoro-4-methoxybenzaldehyde** makes it a valuable precursor for a range of advanced applications.

Pharmaceutical and Medicinal Chemistry

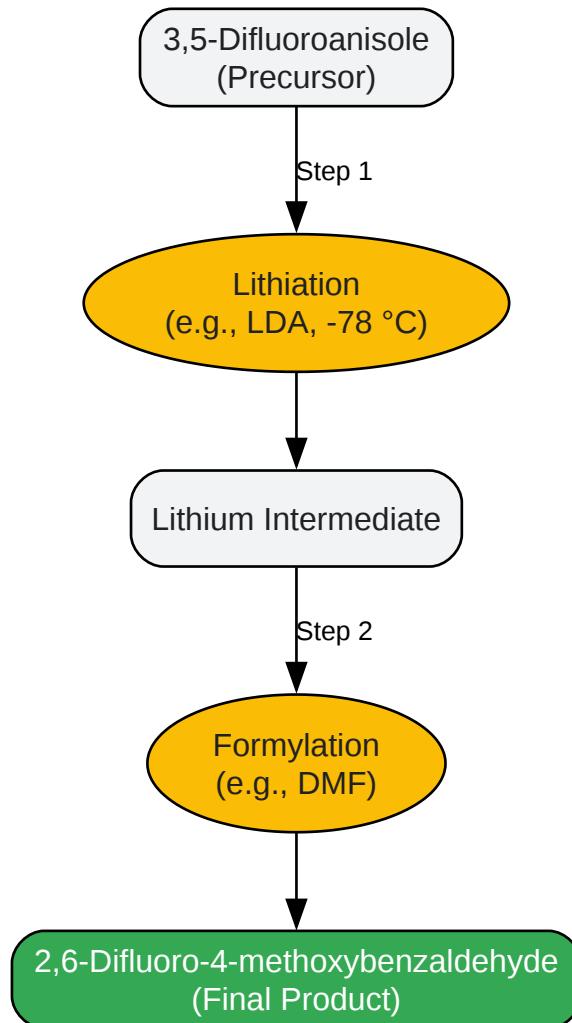
This aldehyde is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[\[7\]](#) The difluoro-methoxy phenyl motif is incorporated into drug candidates to enhance biological activity and fine-tune properties such as metabolic stability and target binding affinity.[\[1\]\[2\]](#) Its applications are particularly noted in the development of therapeutics for neurological disorders.

Advanced Organic Synthesis

As a versatile building block, it is used in a variety of chemical transformations to create complex molecular architectures.[\[8\]](#) The aldehyde group serves as a reactive handle for reactions such as:

- Wittig reactions
- Aldol condensations
- Reductive aminations
- Schiff base formations

The fluorine substituents modulate the reactivity and selectivity of these reactions, providing a strategic advantage in multi-step syntheses.


Material Science and Agrochemicals

In material science, the incorporation of fluorinated moieties can enhance the chemical and thermal stability of polymers and coatings.^[8] Furthermore, this compound serves as a precursor in the design of modern agrochemicals, such as pesticides and herbicides, where molecular stability and specific biological interactions are critical.^[8]

Logical workflow of key application areas.

Representative Synthetic Pathway

While multiple proprietary methods exist for industrial production, a common academic approach to synthesizing substituted benzaldehydes involves the directed ortho-metallation (DoM) of a protected aromatic precursor followed by formylation. This provides a high-yielding and regioselective route.

[Click to download full resolution via product page](#)

Plausible synthetic route via ortho-metallation.

This pathway is conceptually similar to the synthesis of related compounds like 2,3-difluoro-6-methoxybenzaldehyde, which involves the lithiation of 3,4-difluoroanisole followed by quenching with N,N-dimethylformamide (DMF).^[9]

Protocol Example: Reductive Amination

To illustrate its utility, this section provides a self-validating protocol for a standard reductive amination reaction, a cornerstone transformation in pharmaceutical synthesis for converting aldehydes into amines.

Objective: To synthesize N-benzyl-1-(2,6-difluoro-4-methoxyphenyl)methanamine from **2,6-Difluoro-4-methoxybenzaldehyde** and benzylamine.

Materials:

- **2,6-Difluoro-4-methoxybenzaldehyde** (1.0 eq)
- Benzylamine (1.05 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Acetic acid (catalytic amount, ~5 mol%)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Methodology:

- Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add **2,6-Difluoro-4-methoxybenzaldehyde** (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

- **Imine Formation:** Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of acetic acid. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.
- **Reduction:** Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Causality Note: $\text{NaBH}(\text{OAc})_3$ is a mild reducing agent ideal for reductive aminations, as it selectively reduces the protonated imine without affecting the starting aldehyde.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
- **Workup:** Quench the reaction by slowly adding saturated NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure secondary amine.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazard profile.

- **Hazard Classifications:** Classified as causing skin irritation and serious eye damage (Eye Dam. 1, Skin Irrit. 2).[3][5]
- **GHS Pictogram:** GHS05 (Corrosion).[3][5]
- **Signal Word:** Danger.[3][5]
- **Precautionary Statements:** Wear protective gloves, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[3][5]
- **Personal Protective Equipment (PPE):** Recommended PPE includes a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles.[3][5]

- Storage: Store in a cool, dry place. Recommended storage temperature is 0-8°C.[8]

References

- China 2 6 Difluoro 4 Methoxybenzaldehyde Manufacturers Factory Suppliers. China Manufacturer Website. [Link]
- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Ningbo Inno Pharmchem Co., Ltd. [Link]
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Pharmaceutical Synthesis Blog. [Link]
- High Purity 2, 6-Difluoro-Benzaldehyde CAS No. 437-81-0. Chemical Supplier. [Link]
- The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Industrial production method for 2, 6-difluorobenzaldehyde.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- Method for synthesizing environment-friendly p-methoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Difluoro-4-methoxybenzaldehyde 97 256417-10-4 [sigmaaldrich.com]
- 4. A19726.14 [thermofisher.com]
- 5. 2,6-Difluoro-4-methoxybenzaldehyde 97 256417-10-4 [sigmaaldrich.com]
- 6. China 2 6 Difluoro 4 Methoxybenzaldehyde Manufacturers Factory Suppliers [purestchem.com]
- 7. nbino.com [nbino.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [commercial availability of 2,6-Difluoro-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042782#commercial-availability-of-2-6-difluoro-4-methoxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com